Alanine, N-(1-carboxyethyl)-, (R*,R*)-

Description

Contextualizing N-(1-carboxyethyl)alanine within Imino Acids

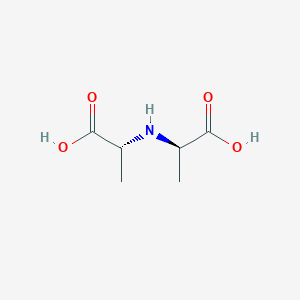

N-(1-carboxyethyl)alanine, also known as alanopine (B6598112), is classified as an imino acid. nih.gov Imino acids are compounds that contain both an imine (>C=N-) and a carboxyl (-COOH) functional group. Specifically, N-(1-carboxyethyl)alanine is a secondary amine dicarboxylic acid, meaning it has two carboxyl groups and a nitrogen atom bonded to two alkyl groups. nih.gov This structure is formed through the reductive condensation of an amino acid with a keto acid. nih.gov

Historical Perspective of Alanopine Discovery and Research

Alanopine was first identified in marine invertebrates. nih.govmedchemexpress.com Its discovery, along with the related compound strombine, was reported in the adductor muscle of the oyster, Crassostrea gigas. nih.gov Research has shown that alanopine is a novel imino acid produced by a specific dehydrogenase enzyme. nih.gov Subsequent studies have found alanopine and its synthesizing enzymes in a variety of marine mollusks, highlighting its importance in their metabolism. hawaii.eduresearchgate.net It has also been identified as a non-sugar component of lipopolysaccharides in certain bacteria, such as Providencia and Proteus. medchemexpress.comnih.gov

Significance of Opine Dehydrogenases in Biological Systems

Opine dehydrogenases (ODHs) are a family of enzymes that catalyze the reversible reductive amination of α-keto acids with α-amino acids to produce opines like N-(1-carboxyethyl)alanine. nih.govnih.gov These enzymes play crucial roles in various biological systems. In many marine invertebrates, they are key to anaerobic glycolysis, providing a mechanism to maintain redox balance during periods of low oxygen. hawaii.edu In the context of plant pathology, opines are synthesized in plant tumors (crown galls) induced by Agrobacterium species. mpg.defrontiersin.orgnih.gov The bacteria then utilize these opines as a source of carbon and nitrogen, a process central to the biology of crown gall disease. mpg.defrontiersin.orgoup.com The diversity and specificity of opine dehydrogenases make them a subject of interest for biocatalysis and synthetic chemistry. nih.govnih.gov

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-[[(1R)-1-carboxyethyl]amino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO4/c1-3(5(8)9)7-4(2)6(10)11/h3-4,7H,1-2H3,(H,8,9)(H,10,11)/t3-,4-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIOHTMQGSFVHEZ-QWWZWVQMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)NC(C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C(=O)O)N[C@H](C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101541-15-5 | |

| Record name | N-(1-Carboxyethyl)alanine, DL- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101541155 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(1-CARBOXYETHYL)ALANINE, DL- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/20QBE05XDW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Stereochemistry and Isomerism of N 1 Carboxyethyl Alanine

Elucidation of (R,R)-Configuration of N-(1-carboxyethyl)alanine

The designation (R,R) specifies the absolute configuration at the two chiral carbon atoms within the N-(1-carboxyethyl)alanine molecule. The IUPAC name for this specific isomer is (2R)-2-[[(1R)-1-carboxyethyl]amino]propanoic acid. nih.gov The elucidation of this precise three-dimensional arrangement was a crucial step in understanding its biological activity.

Comparative Analysis of Alanopine (B6598112) Diastereomers (e.g., Meso-Alanopine, (S,S)-Alanopine)

These stereoisomers exhibit different physical and biological properties. The (R,R)- and (S,S)-isomers are enantiomers and thus have identical physical properties such as melting point and solubility, but they rotate plane-polarized light in equal but opposite directions. The meso form, being a diastereomer of the other two, will have different physical properties.

| Property | (R,R)-N-(1-carboxyethyl)alanine | (S,S)-N-(1-carboxyethyl)alanine | meso-N-(1-carboxyethyl)alanine |

| Chirality | Chiral | Chiral | Achiral |

| Relationship | Enantiomer of (S,S) | Enantiomer of (R,R) | Diastereomer of (R,R) and (S,S) |

| Biological Activity | Typically the most biologically active form | Often exhibits lower or no biological activity | Generally considered biologically inactive |

The differentiation between these isomers is crucial as biological systems, particularly enzymes, are often highly selective for a specific stereoisomer. researchgate.net

Stereochemical Implications in Biological Recognition and Catalysis

The specific three-dimensional structure of a molecule is paramount in its interaction with biological systems, a principle that is clearly demonstrated by N-(1-carboxyethyl)alanine. numberanalytics.comwalshmedicalmedia.comnih.gov The enzymes that metabolize this compound, such as alanopine dehydrogenase, exhibit a high degree of stereoselectivity. nih.govnih.gov

Enzymes possess active sites with a specific chiral geometry, designed to bind with a substrate of a complementary shape, much like a lock and key. numberanalytics.com Alanopine dehydrogenase, an enzyme found in some marine invertebrates, catalyzes the reductive condensation of pyruvate (B1213749) and an amino acid. nih.govcapes.gov.br Research has shown that these enzymes are highly specific for the L-isomers of amino acids, such as L-alanine. nih.gov This specificity dictates that only one of the possible stereoisomers of N-(1-carboxyethyl)alanine will be produced or metabolized efficiently.

The catalytic mechanism itself is dependent on the precise orientation of the substrate within the active site. numberanalytics.com For the hydride transfer from the cofactor (like NADH) to occur, the atoms must be positioned correctly. Any deviation from the optimal stereochemistry, as seen in the (S,S) or meso isomers, can lead to poor binding and a significant reduction or complete loss of catalytic activity. Therefore, the (R,R)-configuration is not merely a structural feature but a fundamental requirement for the biological recognition and subsequent catalysis of N-(1-carboxyethyl)alanine in the organisms where it plays a physiological role. nih.gov

Biosynthesis and Enzymology

Biochemical Pathway of Synthesis

L-alanine + pyruvate (B1213749) + NADH + H+ ⇌ N-(1-carboxyethyl)alanine + NAD+ + H2O wikipedia.org

Alanopine (B6598112) Dehydrogenase and Strombine Dehydrogenase

The synthesis of N-(1-carboxyethyl)alanine and related opines is catalyzed by a class of enzymes known as opine dehydrogenases. The two most relevant enzymes are alanopine dehydrogenase and strombine dehydrogenase.

Alanopine Dehydrogenase (ALPDH, EC 1.5.1.17): This enzyme specifically catalyzes the formation of alanopine from L-alanine and pyruvate. nih.govwikipedia.org It is found in various marine invertebrates and plays a crucial role in anaerobic metabolism. hawaii.edu The molecular weight of alanopine dehydrogenase is approximately 42,000 Daltons. hawaii.eduhawaii.edu

Strombine Dehydrogenase (EC 1.5.1.22): This enzyme catalyzes the formation of strombine from glycine (B1666218) and pyruvate. wikipedia.org In some organisms, a single enzyme exhibits both alanopine and strombine dehydrogenase activities, meaning it can use either alanine (B10760859) or glycine as the amino acid substrate. hawaii.edu

| Enzyme | Substrates | Product | EC Number |

|---|---|---|---|

| Alanopine Dehydrogenase | L-alanine, Pyruvate, NADH wikipedia.org | Alanopine (N-(1-carboxyethyl)alanine) wikipedia.org | 1.5.1.17 wikipedia.org |

| Strombine Dehydrogenase | Glycine, Pyruvate, NADH wikipedia.org | Strombine (N-(carboxymethyl)-D-alanine) wikipedia.org | 1.5.1.22 wikipedia.org |

Biosynthesis of Alanopine in Biological Systems

Enzymatic Pathways for N-(1-carboxyethyl)alanine Formation

The primary enzymatic pathway for the formation of N-(1-carboxyethyl)alanine, or alanopine (B6598112), involves the reductive condensation of L-alanine and pyruvate (B1213749). wikipedia.org This reaction is catalyzed by the enzyme alanopine dehydrogenase (ADH), which belongs to the family of opine dehydrogenases. nih.govmdpi.com The reaction is dependent on the coenzyme nicotinamide (B372718) adenine (B156593) dinucleotide (NADH), which provides the reducing equivalents.

This reversible reaction allows for the regeneration of NAD+ from NADH, which is essential for the continued operation of glycolysis under anaerobic conditions. When oxygen is scarce, the accumulation of NADH would otherwise inhibit the glycolytic pathway, halting ATP production. The synthesis of alanopine effectively serves as a temporary sink for electrons, allowing the organism to continue generating energy through glycolysis.

Identification and Characterization of Alanopine Dehydrogenase (EC 1.5.1.17)

Alanopine dehydrogenase (EC 1.5.1.17) is the key enzyme responsible for the synthesis of alanopine. wikipedia.org It is classified as an oxidoreductase, specifically acting on the CH-NH group of donors with NAD+ or NADP+ as the acceptor. wikipedia.org The systematic name for this enzyme class is 2,2'-iminodipropanoate:NAD+ oxidoreductase (L-alanine-forming). wikipedia.orgqmul.ac.uk

The enzyme was first identified and characterized in marine invertebrates, such as the oyster Crassostrea gigas and the channeled whelk Busycotypus canaliculatum. wikipedia.orgkenstoreylab.com Subsequent research has revealed its presence in a variety of other marine organisms. kenstoreylab.com

Substrate Specificity and Kinetic Properties of Alanopine Dehydrogenase

Alanopine dehydrogenase exhibits a high degree of specificity for its substrates. The enzyme preferentially utilizes L-alanine and pyruvate for the synthesis of alanopine. nih.gov While it can utilize other amino acids to a lesser extent, the efficiency is significantly lower. For instance, in the reverse reaction, L-cysteine, L-serine, and L-threonine can replace L-alanine, but glycine (B1666218) is a very poor substrate. qmul.ac.ukgenome.jp

The kinetic properties of alanopine dehydrogenase have been studied in various species. The Michaelis constant (Km), which indicates the substrate concentration at which the enzyme reaches half of its maximum velocity, varies depending on the source of the enzyme and the specific isozyme. These kinetic differences often reflect the metabolic requirements of the tissue in which the enzyme is found. kenstoreylab.com For example, muscle ADH often displays kinetic properties that favor alanopine synthesis during anaerobic glycolysis. kenstoreylab.com

Substrate inhibition is a common characteristic of alanopine dehydrogenase. kenstoreylab.com High concentrations of either pyruvate or L-alanine can lead to a decrease in enzyme activity. kenstoreylab.com This phenomenon is thought to be a regulatory mechanism to prevent excessive accumulation of the product.

**Table 1: Kinetic Properties of Alanopine Dehydrogenase Isozymes from *Busycotypus canaliculatum***

pH and Environmental Factors Influencing Alanopine Dehydrogenase Activity

The activity of alanopine dehydrogenase is significantly influenced by pH. The optimal pH for the forward reaction (alanopine synthesis) is typically in the range of 6.5 to 7.5, which aligns with the intracellular conditions during anaerobic metabolism where a drop in pH is common. kenstoreylab.com In contrast, the reverse reaction (alanopine oxidation) is generally favored at a more alkaline pH. researchgate.net

The effect of pH on the apparent Km for substrates is a key regulatory feature. For the muscle isozyme of Busycotypus canaliculatum, a decrease in pH leads to a lower apparent Km for both pyruvate and L-alanine, thereby increasing the enzyme's affinity for its substrates and promoting alanopine synthesis under acidotic conditions. kenstoreylab.com

Temperature also affects enzyme activity, with optimal temperatures varying among species and their environmental niches. As with most enzymes, extreme temperatures can lead to denaturation and loss of activity.

Isozymic Forms and Tissue-Specific Distribution of Alanopine Dehydrogenase

Isozymes, or isoenzymes, are different molecular forms of an enzyme that catalyze the same reaction but may differ in their kinetic properties, regulation, and tissue distribution. wikipedia.org Alanopine dehydrogenase exists in tissue-specific isozymic forms in several marine invertebrates. kenstoreylab.com

In the channeled whelk, Busycotypus canaliculatum, three distinct isozymes of ADH have been identified and are specific to muscle, gill/kidney, and hepatopancreas tissues. kenstoreylab.com These isozymes can be separated by techniques such as polyacrylamide gel electrophoresis and isoelectric focusing. kenstoreylab.com

The different kinetic properties of these isozymes reflect their specialized physiological roles:

Muscle Isozyme: This form is adapted for the rapid synthesis of alanopine as an end product of anaerobic glycolysis during strenuous activity. kenstoreylab.com It exhibits a lower affinity for alanopine and NAD+, minimizing product inhibition and allowing for accumulation of alanopine. kenstoreylab.com

Hepatopancreas Isozyme: In contrast, the hepatopancreas isozyme has a higher affinity for alanopine and NAD+, suggesting its primary role is the oxidation of alanopine. kenstoreylab.com This would allow the hepatopancreas to utilize alanopine released from other tissues as an energy source or for gluconeogenesis. kenstoreylab.com

Gill Isozyme: The properties of the gill isozyme are generally intermediate between those of the muscle and hepatopancreas forms. kenstoreylab.com

This tissue-specific distribution of isozymes allows for a fine-tuned regulation of alanopine metabolism throughout the organism, catering to the specific metabolic needs of different tissues. kenstoreylab.comnumberanalytics.com

**Table 2: Tissue-Specific Distribution and Properties of Alanopine Dehydrogenase Isozymes in *Busycotypus canaliculatum***

Comparison with Other Opine Dehydrogenase Biosynthetic Mechanisms

Alanopine dehydrogenase belongs to a broader family of opine dehydrogenases (ODHs), which catalyze the reductive condensation of an α-keto acid with an amino acid. nih.govmdpi.com While they share a common catalytic mechanism, different ODHs exhibit distinct substrate specificities, leading to the formation of various opines. researchgate.net

A well-studied member of this family is octopine (B30811) dehydrogenase (ODH) , which catalyzes the formation of octopine from pyruvate and arginine. kenstoreylab.com Like alanopine dehydrogenase, octopine dehydrogenase plays a role in anaerobic metabolism in many marine invertebrates. kenstoreylab.com Interestingly, some organisms possess both alanopine and octopine dehydrogenases, allowing for the utilization of different amino acids as electron acceptors.

Another related enzyme is strombine dehydrogenase , which utilizes glycine instead of L-alanine in the reductive condensation with pyruvate to form strombine. qmul.ac.uk There can be some overlap in substrate utilization, but each enzyme generally shows a strong preference for its primary amino acid substrate.

The phylogenetic relationship among opine dehydrogenases suggests that these enzymes have evolved to meet the specific metabolic demands of different organisms and tissues. researchgate.net The diversity in substrate specificity within the opine dehydrogenase family highlights the adaptability of this enzymatic system for maintaining redox balance in a variety of physiological contexts. nih.gov

Molecular and Structural Enzymology of Alanopine Dehydrogenase

Enzyme Structure and Active Site Characteristics

The active site is located in a position analogous to that in D-2-hydroxyacid dehydrogenases. nih.govrcsb.org Key functional groups responsible for substrate recognition and catalysis are also conserved, although their spatial arrangement on the enzyme surface differs. nih.govresearchgate.net This distinct arrangement dictates the stereospecificity of the reaction, ensuring the correct orientation of the keto acid substrate relative to the dinucleotide cofactor. nih.govresearchgate.net In alanopine (B6598112) dehydrogenase from Arenicola marina, a distinct helix-kink-helix motif has been identified as a crucial part of the L-alanine binding region. nih.govacs.org

Catalytic Mechanism and Intermediates of Alanopine Dehydrogenase

2,2'-iminodipropanoate + NAD+ + H₂O ⇌ L-alanine + pyruvate (B1213749) + NADH + H+ wikipedia.org

Tissue-specific isozymes of alanopine dehydrogenase from the channeled whelk, Busycotypus canaliculatum, exhibit different kinetic properties that suggest specialized roles. kenstoreylab.com The muscle isozyme is geared towards alanopine synthesis during anaerobic glycolysis, while the hepatopancreas isozyme appears suited for alanopine oxidation. kenstoreylab.com

Ligand Binding Studies and Substrate Recognition

Biochemical studies have shown that alanopine dehydrogenase from Arenicola marina is highly specific for L-alanine. nih.govacs.org In contrast, the enzyme from the oyster Crassostrea gigas can also utilize glycine (B1666218), leading to the formation of strombine. capes.gov.br Some opine dehydrogenases exhibit broad substrate specificity, while others are highly selective. vliz.bevliz.be

The binding of L-alanine to alanopine dehydrogenase induces a significant conformational change. Specifically, domain II rotates towards the NADH-binding domain (domain I), resulting in a more closed conformation. This movement is analogous to the substrate-induced conformational changes observed in other dehydrogenases like octopine (B30811) dehydrogenase.

The specificity for the L-amino acid substrate in opine dehydrogenases is dictated by mutations and insertions within a helix-kink-helix motif. nih.govacs.org For instance, the presence or absence of an insertion at a specific position within this motif, along with the identity of the amino acid at an adjacent position, determines whether the enzyme prefers L-alanine, L-arginine, or other amino acids.

| Enzyme Source | Substrate(s) | Product(s) |

| Arenicola marina | L-alanine, Pyruvate | Alanopine |

| Crassostrea gigas | L-alanine or Glycine, Pyruvate | Alanopine or Strombine |

| Busycotypus canaliculatum (muscle) | L-alanine, Pyruvate | Alanopine (synthesis favored) |

| Busycotypus canaliculatum (hepatopancreas) | Alanopine | L-alanine, Pyruvate (oxidation favored) |

Computational Modeling and Molecular Dynamics Simulations of Alanopine Dehydrogenase

Due to the lack of a crystal structure for alanopine dehydrogenase from Arenicola marina (AlaDHAm), homology modeling has been employed to create a structural model. nih.govacs.org Unbiased molecular dynamics (MD) simulations have been instrumental in understanding ligand binding. nih.govacs.org These simulations have successfully captured the diffusion of L-alanine from the solvent and its binding to a putative binding region near the helix-kink-helix motif. nih.govacs.org

MD simulations have also revealed the (un)binding pathways of ligands, identified metastable intermediate states, and provided estimates of binding affinities. These computational approaches have provided strong support for the role of the helix-kink-helix motif in determining L-amino acid specificity. The binding of L-alanine is shown to induce a closing movement of domain II relative to domain I, which is a common feature in related dehydrogenases.

Genetic and Evolutionary Aspects of Opine Dehydrogenases

Opine dehydrogenases (OpDHs) are a family of enzymes that play a crucial role in the anaerobic metabolism of many marine invertebrates by maintaining the cytoplasmic redox balance. vliz.bevliz.be They are functionally analogous to lactate (B86563) dehydrogenase in vertebrates. vliz.bevliz.be

Genetic studies involving the cloning and sequencing of cDNA for opine dehydrogenases from various marine invertebrates, such as sandworms, abalone, and scallops, have provided insights into their molecular evolution. vliz.bevliz.benih.gov As expected, the sequences show a high degree of homology among closely related species. vliz.bevliz.benih.gov Alignment of these sequences has revealed conserved structural motifs that are likely involved in substrate binding. vliz.bevliz.benih.gov

Phylogenetic analyses based on both nucleotide and amino acid sequences of opine dehydrogenases have constructed trees that are consistent with classical taxonomic classifications. vliz.bevliz.benih.govresearchgate.net Interestingly, the clustering of OpDH enzymes in these phylogenetic trees aligns with the evolutionary relationships of the species rather than the specific biochemical reaction they catalyze. researchgate.net This suggests that the diverse substrate specificities of opine dehydrogenases arose from a common ancestor and have been fine-tuned throughout evolution. Some species may even possess multiple genes encoding for different opine dehydrogenases, or a single gene may produce an enzyme capable of utilizing multiple substrates. vliz.bevliz.be

Metabolic and Physiological Roles of Alanopine in Organisms

Role in Anaerobic Metabolism and Energy Homeostasis in Marine Invertebrates

In many marine invertebrates, particularly those inhabiting intertidal zones where oxygen availability can be unpredictable, alanopine (B6598112) is a key player in anaerobic metabolism. During periods of anoxia or hypoxia (low oxygen), these organisms must rely on anaerobic pathways to generate ATP, the primary energy currency of the cell. The accumulation of alanopine is a characteristic response to such environmental stress.

Contribution to Cytoplasmic Redox Balance during Anoxia and Recovery

Under anaerobic conditions, the glycolytic pathway produces pyruvate (B1213749) and NADH. For glycolysis to continue, NAD+ must be regenerated from NADH. In the absence of oxygen, the electron transport chain, which is the primary site of NAD+ regeneration in aerobic organisms, is non-functional. Marine invertebrates have evolved alternative pathways to maintain cytoplasmic redox balance (the ratio of NAD+ to NADH). One such crucial pathway involves the reductive condensation of pyruvate with an amino acid, catalyzed by a class of enzymes called opine dehydrogenases.

Specifically, alanopine dehydrogenase catalyzes the reversible reaction between pyruvate and an amino acid, typically L-alanine, to form alanopine, oxidizing NADH to NAD+ in the process. This reaction is vital for sustaining glycolytic flux and ATP production during periods of oxygen deprivation. The regeneration of NAD+ allows for the continued breakdown of glucose to pyruvate, ensuring a steady, albeit limited, supply of energy for the organism's survival. During recovery from anoxia, when oxygen becomes available again, the reaction can be reversed to regenerate pyruvate and the constituent amino acid, which can then be channeled into aerobic metabolic pathways.

Integration with Glycolytic Pathways

The formation of alanopine is tightly integrated with glycolysis. nih.gov The pyruvate used in the alanopine dehydrogenase reaction is a direct product of the glycolytic pathway. nih.gov By acting as a temporary sink for pyruvate and reducing equivalents (in the form of NADH), alanopine production prevents the end-product inhibition of glycolysis and helps to maintain a favorable thermodynamic gradient for the pathway to proceed. This metabolic strategy allows marine invertebrates to endure prolonged periods without oxygen, a critical adaptation for their survival in fluctuating environments.

Function in Amino Acid Metabolism and Regulation

Alanopine metabolism is intrinsically linked to amino acid metabolism. The synthesis of alanopine requires a pool of free amino acids, primarily L-alanine. nih.gov In some marine invertebrates, the concentration of free amino acids, including alanine (B10760859), is high and serves as an osmoticum. Under conditions of high salinity stress, many crustaceans and bivalve mollusks accumulate both D- and L-alanine. nih.gov The utilization of these amino acids for alanopine synthesis during anoxia highlights a dynamic interplay between osmotic regulation and energy metabolism.

The reversible nature of the alanopine dehydrogenase reaction also means that alanopine can serve as a storage form of amino acids. When aerobic conditions are restored, the breakdown of alanopine releases pyruvate and the original amino acid, which can then be used for protein synthesis, gluconeogenesis, or other metabolic processes. nih.gov This regulatory mechanism ensures the efficient use and conservation of valuable nitrogenous compounds.

Occurrence and Biological Significance in Bacterial Lipopolysaccharides

Beyond its role in invertebrate metabolism, alanopine has been identified as a non-sugar component of lipopolysaccharides (LPS) in certain species of bacteria, including those from the genera Providencia and Proteus. nih.govmedchemexpress.com Lipopolysaccharides are major components of the outer membrane of Gram-negative bacteria and are crucial for their structural integrity and interaction with the environment.

In Providencia alcalifaciens and Proteus vulgaris, alanopine is found N-linked to 4-amino-4,6-dideoxyglucose (B1259156) within the O-polysaccharide and core regions of the LPS, respectively. nih.govnih.gov The presence of alanopine in the LPS of Proteus vulgaris HSC 438 has been shown to be a unique structural feature, leading to its classification into a new serogroup, O76. nih.gov The specific biological significance of alanopine in bacterial LPS is still under investigation, but it is thought to contribute to the structural diversity and serological specificity of these bacterial surfaces. This can have implications for host-pathogen interactions and the immune response. nih.gov

Other Putative Biological Functions

Research into the full spectrum of alanopine's biological roles is ongoing. Beyond its well-established functions in anaerobic metabolism and as a bacterial LPS component, there are other potential roles that are being explored. Given its structure as an imino acid, it may have functions in cell signaling or as a compatible osmolyte, helping to maintain cell volume in response to osmotic stress, a role that is intertwined with its function in amino acid metabolism in marine invertebrates. nih.gov The accumulation of alanopine during anoxia could also have a role in pH regulation within the cell, as the reaction consumes a proton. nih.gov Further studies are needed to fully elucidate these and other potential biological functions of this versatile molecule.

Advanced Analytical Methodologies for Alanopine Research

Chromatographic Techniques for Separation and Quantification

Chromatography is a fundamental technique for separating components within a mixture. youtube.comyoutube.com It involves a mobile phase that carries the sample through a stationary phase, with separation occurring based on the differential interactions of the analytes with both phases. youtube.comyoutube.com

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of non-volatile compounds like alanopine (B6598112). A method has been developed for the separation and quantification of alanopine from crude tissue extracts of marine invertebrates. nih.gov This technique utilizes HPLC for separation, followed by post-column derivatization with o-phthaldialdehyde (OPA) and sodium hypochlorite, and subsequent fluorometric detection. nih.gov

Isocratic separation allows for the rapid elution of alanopine, with reported elution times around 4.7 minutes. nih.gov The sensitivity of this method is in the picomole range (50-250 pmol), with the potential for even greater sensitivity through fluorometric detection. nih.gov For amino acids like alanopine, which are polar, common HPLC approaches include reversed-phase chromatography with an ion-pairing reagent or hydrophilic interaction chromatography (HILIC). helixchrom.com

| Parameter | Description | Reference |

|---|---|---|

| Technique | High-Performance Liquid Chromatography (HPLC) | nih.gov |

| Separation Mode | Isocratic Elution | nih.gov |

| Derivatization | Post-column with o-phthaldialdehyde (OPA) and sodium hypochlorite | nih.gov |

| Detection | Fluorometric | nih.gov |

| Elution Time | Approximately 4.7 minutes | nih.gov |

| Sensitivity | 50-250 pmol | nih.gov |

Gas chromatography (GC) is another technique that has been applied to the determination of alanopine in the tissues of marine invertebrates. nih.gov GC separates compounds based on their volatility and interaction with a stationary phase within a heated column. For non-volatile compounds like alanopine, derivatization is typically required to increase their volatility before they can be analyzed by GC.

Mass Spectrometry-Based Techniques (LC-MS/MS) for Detection and Quantification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective technique for quantifying analytes in complex biological matrices. researchgate.netnih.govmdpi.com While specific LC-MS/MS methods for alanopine are not detailed in the provided context, the methodology is widely applied to similar molecules, such as the neurotoxin β-N-methylamino-L-alanine (BMAA) and various pharmaceuticals. nih.govmdpi.comnih.gov

An LC-MS/MS method involves separating the analyte using liquid chromatography, followed by ionization and detection with a tandem mass spectrometer. springernature.com The mass spectrometer operates in multiple reaction monitoring (MRM) mode, which provides high selectivity by monitoring a specific precursor-to-product ion transition for the analyte of interest. nih.govspringernature.com For instance, in the analysis of amlodipine, precursor and product ions (409 → 238) were used for quantification. nih.gov This high degree of selectivity and sensitivity makes LC-MS/MS an ideal, albeit complex, platform for alanopine research, especially for detecting trace amounts in biological samples. mdpi.com

| Parameter | General Description for Amino Acid Analysis | Reference |

|---|---|---|

| Technique | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | researchgate.netmdpi.com |

| Chromatography | Hydrophilic Interaction Liquid Chromatography (HILIC) or Reversed-Phase C18 column | nih.govmdpi.comnih.gov |

| Ionization | Positive Electrospray Ionization (ESI+) | nih.govspringernature.com |

| Detection Mode | Multiple Reaction Monitoring (MRM) | nih.govspringernature.com |

| Key Advantage | High sensitivity and selectivity for quantification in complex matrices | mdpi.com |

Spectrophotometric Assays for Enzyme Activity Measurement

The activity of enzymes involved in alanopine metabolism, such as alanopine dehydrogenase, can be measured using spectrophotometric assays. nih.govnih.gov These assays typically monitor the change in absorbance of a substrate or product over time. A common method for dehydrogenase enzymes involves monitoring the production or consumption of nicotinamide (B372718) adenine (B156593) dinucleotide (NADH) at 340 nm. researchgate.netsigmaaldrich.com

For alanopine dehydrogenase, the assay would measure the rate of NADH oxidation in the presence of pyruvate (B1213749) and L-alanine. nih.gov The principle involves the enzyme-catalyzed reductive condensation of pyruvate and an L-amino acid, which is coupled to the oxidation of NADH to NAD+. nih.govresearchgate.net The decrease in absorbance at 340 nm is directly proportional to the enzyme's activity. Other spectrophotometric methods may use artificial electron acceptors like 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) or 2,6-dichlorophenolindophenol (DCPIP). rsc.org

| Assay Component | Principle | Reference |

|---|---|---|

| Enzyme | Alanopine Dehydrogenase | nih.govnih.gov |

| Substrates | Pyruvate, L-alanine, NADH | nih.gov |

| Detection Principle | Continuous monitoring of the decrease in absorbance due to NADH oxidation | researchgate.netsigmaaldrich.com |

| Wavelength | 340 nm | researchgate.netsigmaaldrich.com |

| Unit Definition | One unit converts 1.0 µmole of L-alanine to pyruvate and NH3 per minute at a specific pH and temperature. | sigmaaldrich.com |

Considerations for Sample Preparation and Matrix Effects in Biological Samples

The analysis of alanopine in biological samples, such as tissue extracts from marine invertebrates, requires careful sample preparation to remove interfering substances. nih.gov A common initial step is extraction with an acid, like perchloric acid, followed by neutralization. nih.gov For LC-MS/MS analysis, solid-phase extraction (SPE) is often employed to clean up the sample and minimize matrix effects. mdpi.comnih.gov

The matrix effect is a significant challenge in bioanalysis, referring to the alteration of an analyte's ionization efficiency due to co-eluting compounds from the sample matrix. bataviabiosciences.comnih.gov This can lead to either ion suppression or enhancement, resulting in the underestimation or overestimation of the analyte's concentration. bataviabiosciences.com The matrix effect can be influenced by the biological sample type, the extraction method, and the specific analytical technique used. nih.govnih.gov To mitigate these effects, strategies such as appropriate sample dilution, the use of matrix-matched calibrators, or the application of stable isotope-labeled internal standards are employed. mdpi.comchromatographyonline.com For instance, in the analysis of BMAA, different extraction ratios were tested to optimize recovery and minimize matrix effects in various biological samples like cyanobacteria and mollusks. nih.gov

Future Directions in N 1 Carboxyethyl Alanine Research

Elucidation of Regulatory Mechanisms Governing Alanopine (B6598112) Metabolism

A primary avenue for future research lies in a deeper understanding of the regulatory mechanisms that govern the synthesis and breakdown of alanopine and its isomers. The enzymes responsible, primarily alanopine dehydrogenase (ALPDH), are known to be induced under specific physiological conditions, but the precise molecular switches remain to be fully characterized. wikipedia.orgnih.gov

Future studies should aim to:

Identify and characterize transcription factors: Research has identified regulatory proteins, such as the AsnC-type regulator AldR in Rhizobium leguminosarum, which are crucial for the transcription of the genes encoding alanine (B10760859) dehydrogenase. nih.gov Future work should focus on identifying similar regulatory elements in marine invertebrates and other organisms that utilize opine metabolism.

Investigate allosteric regulation and post-translational modifications: Beyond transcriptional control, the immediate activity of alanopine dehydrogenase is likely modulated by the cellular environment. Investigating how factors like pH, substrate availability, and the energy state of the cell (e.g., NADH/NAD+ ratio) allosterically regulate enzyme activity will be critical. Furthermore, exploring potential post-translational modifications of the dehydrogenase could reveal another layer of control.

Metabolic flux analysis: Understanding the dynamic flow of metabolites through the alanopine pathway in response to changing oxygen levels is essential. By employing techniques like stable isotope tracing, researchers can map the metabolic shifts between aerobic respiration and anaerobic fermentation, providing a quantitative understanding of how alanopine production is integrated into the broader metabolic network of the cell. nih.gov For instance, in Arthrobacter oxydans, a metabolic shift to a fermentative pathway, even under aerobic conditions, leads to the overproduction of alanine. nih.gov

Exploration of Novel Biological Roles and Organismal Distribution

While the role of N-(1-carboxyethyl)alanine in anaerobic metabolism in marine invertebrates is well-established, its presence in other organisms and potential alternative functions are emerging areas of interest. annualreviews.org

Key research questions to address include:

Beyond anaerobiosis: Does N-(1-carboxyethyl)alanine have roles beyond being a temporary sink for pyruvate (B1213749) and NADH? For example, could it act as a signaling molecule, an osmolyte, or a cryoprotectant in certain organisms? Its accumulation during anaerobic conditions suggests it is well-tolerated at high concentrations, hinting at potential protective functions.

Broader organismal distribution: Recent discoveries have identified N-(1-carboxyethyl)alanine as a component of lipopolysaccharides in bacteria such as Providencia alcalifaciens and Proteus vulgaris. nih.gov This was an unexpected finding and opens up a whole new area of investigation into its function in bacterial cell walls and its interaction with host organisms. Comprehensive genomic and metabolomic surveys across diverse taxa are needed to map the full extent of its distribution in the tree of life.

Ecological significance: In marine environments, the release of opines by invertebrates could have ecological consequences, potentially serving as a nutrient source for marine bacteria. Investigating the microbial communities that can utilize N-(1-carboxyethyl)alanine as a carbon or nitrogen source could reveal novel metabolic pathways and ecological interactions.

Structural and Mechanistic Insights into Enzyme Variants

The enzymes that catalyze the formation of N-(1-carboxyethyl)alanine, the opine dehydrogenases, exhibit significant diversity in their substrate specificity and kinetic properties. wikipedia.orgnih.gov Future research should focus on a detailed structural and mechanistic understanding of these enzyme variants.

Areas for future investigation include:

High-resolution crystal structures: While models exist, obtaining high-resolution crystal structures of various alanopine dehydrogenase isoforms, in complex with their substrates and cofactors, is a critical next step. nih.govnih.gov This will provide a detailed atomic-level understanding of the active site and the residues that determine substrate specificity. For example, understanding the structural basis for why some dehydrogenases prefer alanine while others can utilize other amino acids will be a key breakthrough.

Enzyme kinetics and reaction mechanisms: Detailed kinetic analysis of different enzyme variants will help to elucidate the catalytic mechanism. Site-directed mutagenesis studies, guided by structural information, can be used to probe the roles of specific amino acid residues in substrate binding and catalysis. This will allow researchers to understand how subtle changes in the enzyme's structure can lead to significant differences in its function.

Evolutionary relationships: By comparing the sequences and structures of different opine dehydrogenases, researchers can gain insights into their evolutionary history. nih.gov This can help to understand how these enzymes have adapted to the specific metabolic needs of different organisms and environments. For example, comparing the enzymes from deep-sea vent organisms with those from intertidal species could reveal adaptations to different temperature and pressure regimes.

Development of Advanced Analytical and Computational Tools

Progress in understanding N-(1-carboxyethyl)alanine is intrinsically linked to the development of more powerful analytical and computational methods.

Future advancements should focus on:

Enhanced analytical techniques: The development of more sensitive and high-throughput analytical methods is crucial for detecting and quantifying N-(1-carboxyethyl)alanine and its isomers in complex biological samples. Techniques like advanced liquid chromatography-mass spectrometry (LC-MS) and capillary electrophoresis will be vital for metabolomic studies.

Biosensors: The creation of specific biosensors for N-(1-carboxyethyl)alanine would enable real-time monitoring of its concentration in living cells and tissues. This would provide unprecedented insight into the dynamics of its metabolism in response to environmental changes.

Computational modeling: Molecular dynamics simulations can provide a powerful tool for studying the conformational changes that enzymes undergo during catalysis and for predicting how mutations might affect their function. nih.gov These computational approaches, when combined with experimental data, can offer a more complete picture of the molecular mechanisms underlying N-(1-carboxyethyl)alanine metabolism.

Q & A

Basic: What are the recommended methods for synthesizing (R,R)-Alanine, N-(1-carboxyethyl)-, and how can its purity be validated?**

Answer:

Synthesis typically involves a condensation reaction between alanine and a carboxyethyl donor (e.g., pyruvate derivatives) under controlled pH and temperature. Post-synthesis, purity is validated using high-performance liquid chromatography (HPLC) coupled with UV detection or mass spectrometry (MS) to confirm the molecular ion peak at m/z 161.16 (C₆H₁₁NO₄) . For stereochemical confirmation, chiral-phase HPLC or circular dichroism (CD) spectroscopy is recommended to distinguish the (R*,R*) configuration from other stereoisomers .

Basic: What analytical techniques are critical for characterizing the molecular structure of this compound?

Answer:

Key techniques include:

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR to resolve the carboxyethyl and alanine moieties. For example, the InChI key (InChI=1S/C6H11NO4/c1-3(5(8)9)7-4(2)6(10)11/h3-4,7H,1-2H3,(H,8,9)(H,10,11)/t3-,4+) suggests distinct stereochemical shifts in the α-protons .

- X-ray Crystallography: To resolve absolute stereochemistry if crystalline derivatives are obtainable.

- Fourier-Transform Infrared Spectroscopy (FTIR): To confirm functional groups (e.g., carboxylate C=O stretch at ~1700 cm⁻¹) .

Advanced: How can researchers resolve discrepancies in stereochemical assignments reported in literature for this compound?

Answer:

Discrepancies often arise from incomplete stereochemical descriptors (e.g., "R*,R*" vs. specific R/S configurations). To resolve this:

- Reanalyze raw data: Cross-validate NMR coupling constants (e.g., vicinal coupling in diastereomers) or optical rotation values against known standards.

- Reproduce synthesis: Use enantiomerically pure starting materials and monitor stereochemistry at each step via chiral chromatography .

- Leverage computational modeling: Density functional theory (DFT) calculations to predict NMR chemical shifts or CD spectra for comparison with experimental data .

Advanced: What methodologies are suitable for quantifying this compound in complex biological matrices?

Answer:

- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Employ a stable isotope-labeled internal standard (e.g., ¹³C-labeled alanine derivative) to minimize matrix effects. Optimize ionization parameters (e.g., ESI-negative mode for carboxylate groups) .

- Derivatization: Use dansyl chloride or 9-fluorenylmethyl chloroformate (FMOC) to enhance detectability in fluorescence-based assays .

- Calibration curves: Validate linearity (R² > 0.99) across physiologically relevant concentrations (e.g., 0.1–100 µM) .

Advanced: How does the compound’s stability vary under different storage conditions, and what protocols ensure long-term integrity?

Answer:

- Thermal stability: Conduct accelerated degradation studies (e.g., 40°C for 4 weeks) and monitor via HPLC. Thermodynamic parameters (e.g., ∆Hvap from related alanine derivatives) suggest degradation above 100°C .

- pH sensitivity: Store in neutral buffers (pH 6–8) to prevent decarboxylation or ester hydrolysis. Avoid prolonged exposure to acidic/basic conditions .

- Light sensitivity: Use amber vials to prevent photodegradation of the carboxyethyl group .

Advanced: How can researchers address contradictory reports on its biological roles or metabolic pathways?

Answer:

- Systematic literature review: Follow PRISMA guidelines to identify bias or methodological flaws in existing studies (e.g., inadequate controls in metabolic flux assays) .

- Isotope tracing: Use ¹⁴C-labeled compound to track incorporation into metabolic pathways (e.g., glycation or tricarboxylic acid cycle) in cell cultures .

- Knockout models: Validate hypothesized pathways using CRISPR/Cas9-edited cell lines lacking specific transporters or enzymes .

Basic: What safety protocols are essential for handling this compound in laboratory settings?

Answer:

- Personal Protective Equipment (PPE): Gloves, lab coats, and goggles to prevent skin/eye contact. Use fume hoods for aerosol-prone steps (e.g., lyophilization) .

- Waste disposal: Neutralize acidic/basic waste before disposal in accordance with EPA guidelines for carboxy-containing compounds .

- First-aid measures: Immediate rinsing with water for skin contact and medical consultation for inhalation exposure .

Advanced: What strategies optimize the compound’s solubility for in vitro assays?

Answer:

- Co-solvents: Use dimethyl sulfoxide (DMSO) or ethanol (≤5% v/v) to enhance aqueous solubility. Confirm compatibility with assay reagents .

- pH adjustment: Solubilize in mildly alkaline buffers (pH 7.4–8.0) to deprotonate carboxyl groups .

- Surfactants: Incorporate polysorbate-80 or cyclodextrins for hydrophobic interaction mitigation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.